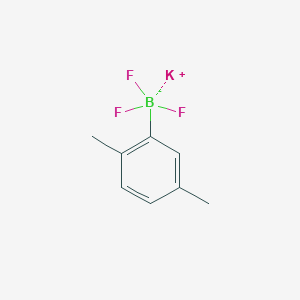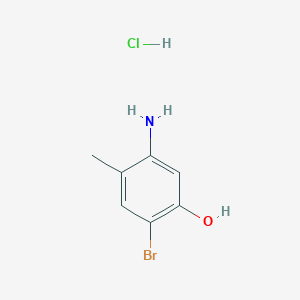![molecular formula C8H13NO2 B13508091 ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)
ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,3R,5R)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azabicyclohexane derivative with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclohexane derivatives.
科学的研究の応用
Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and organic synthesis.
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-5-3-6(5)9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7-/m1/s1 |
InChIキー |
IYUHWHWDNFNLTR-FSDSQADBSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1 |
正規SMILES |
CCOC(=O)C1CC2CC2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)

![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)

![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)



![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)


